
(2R,2'R,3S,3'S,4R,4'R,5R,5'R)-N,N'-(Azanediylbis(propane-3,1-diyl))bis(2,3,4,5,6-pentahydroxyhexanamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-[Iminobis(trimethylene)]bis-D-gluconamide is a compound with the molecular formula C18H37N3O12 and a molecular weight of 487.50 . It is primarily used in proteomics research and is known for its solubility in DMF and methanol . The compound is stored at -20°C and has a melting point of 103-105°C .
Méthodes De Préparation
The synthesis of N,N-[Iminobis(trimethylene)]bis-D-gluconamide involves the reaction of D-gluconic acid with iminobis(trimethylene)amine under specific conditions. The reaction typically requires a solvent such as DMF or methanol and is conducted at controlled temperatures to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Des Réactions Chimiques
N,N-[Iminobis(trimethylene)]bis-D-gluconamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the gluconamide moiety or the iminobis(trimethylene) backbone.
Applications De Recherche Scientifique
N,N-[Iminobis(trimethylene)]bis-D-gluconamide is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for the synthesis of complex molecules and as a catalyst in various reactions . In biology, it is employed in proteomics research to study protein interactions and functions . Industrially, it is used in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of N,N-[Iminobis(trimethylene)]bis-D-gluconamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to proteins and enzymes, altering their activity and function . This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research and development .
Comparaison Avec Des Composés Similaires
N,N-[Iminobis(trimethylene)]bis-D-gluconamide can be compared to other similar compounds such as N,N-bis(3-(D-gluconamido)propyl)deoxycholamide . While both compounds have similar functional groups and applications, N,N-[Iminobis(trimethylene)]bis-D-gluconamide is unique in its specific molecular structure and properties . Other similar compounds include various gluconamide derivatives and iminobis(trimethylene) compounds, each with their own unique characteristics and uses .
Propriétés
Formule moléculaire |
C18H37N3O12 |
|---|---|
Poids moléculaire |
487.5 g/mol |
Nom IUPAC |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-[3-[3-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]propylamino]propyl]hexanamide |
InChI |
InChI=1S/C18H37N3O12/c22-7-9(24)11(26)13(28)15(30)17(32)20-5-1-3-19-4-2-6-21-18(33)16(31)14(29)12(27)10(25)8-23/h9-16,19,22-31H,1-8H2,(H,20,32)(H,21,33)/t9-,10-,11-,12-,13+,14+,15-,16-/m1/s1 |
Clé InChI |
CLNVCDMSZJMEJA-KJCFRMDSSA-N |
SMILES isomérique |
C(CNCCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)CNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
SMILES canonique |
C(CNCCCNC(=O)C(C(C(C(CO)O)O)O)O)CNC(=O)C(C(C(C(CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


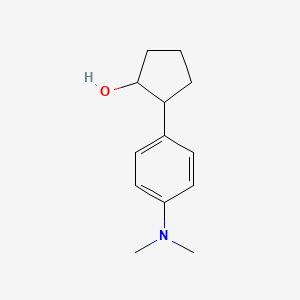

![N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-phenylacetamide](/img/structure/B15287632.png)
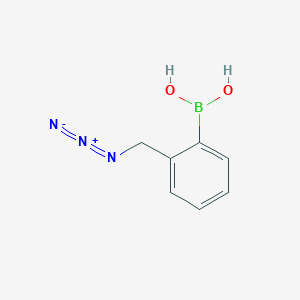
![1-[4-(Tributylstannyl)benzyl]piperidine](/img/structure/B15287653.png)
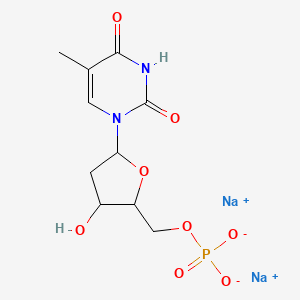
![[3,4-Diacetyloxy-5-(6-amino-2-chloropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B15287658.png)
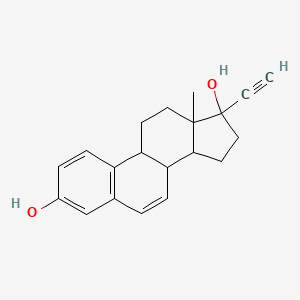
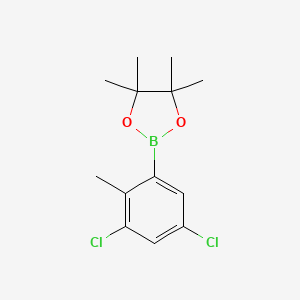
![tert-butyl N-[4-(2,5-diazabicyclo[2.2.1]heptan-2-ylmethyl)phenyl]carbamate](/img/structure/B15287677.png)
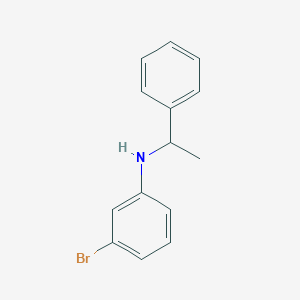


![5-(5-{1-[(Pyridin-3-yl)methyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine](/img/structure/B15287709.png)
